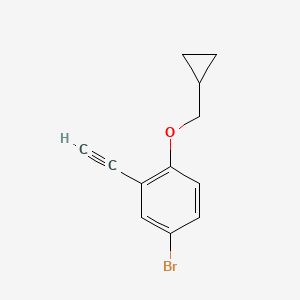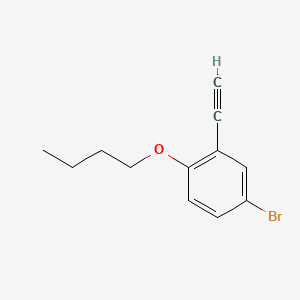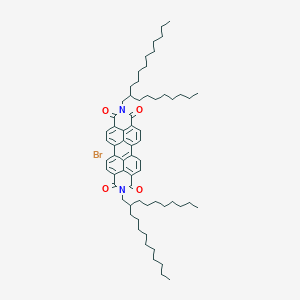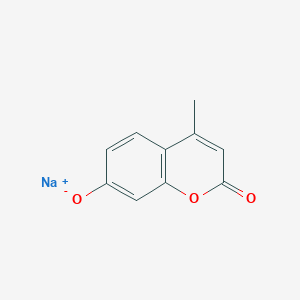![molecular formula C16H8Br2S2 B8231956 3,3'-Dibromo-2,2'-bibenzo[b]thiophene](/img/structure/B8231956.png)
3,3'-Dibromo-2,2'-bibenzo[b]thiophene
Overview
Description
3,3’-Dibromo-2,2’-bibenzo[b]thiophene is a chemical compound with the molecular formula C16H8Br2S2 and a molecular weight of 424.17 g/mol It is a derivative of bibenzo[b]thiophene, characterized by the presence of two bromine atoms at the 3,3’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dibromo-2,2’-bibenzo[b]thiophene typically involves the bromination of 2,2’-bibenzo[b]thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods: Industrial production methods for 3,3’-Dibromo-2,2’-bibenzo[b]thiophene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dibromo-2,2’-bibenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex molecules.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as toluene or tetrahydrofuran (THF).
Reduction: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution Products: Various substituted bibenzo[b]thiophenes depending on the nucleophile used.
Coupling Products: Extended conjugated systems and polymers.
Reduction Products: 2,2’-bibenzo[b]thiophene.
Scientific Research Applications
3,3’-Dibromo-2,2’-bibenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 3,3’-Dibromo-2,2’-bibenzo[b]thiophene is primarily based on its ability to undergo various chemical reactions, enabling it to interact with different molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the interactions .
Comparison with Similar Compounds
2,3-Dibromobenzo[b]thiophene: Similar structure but with bromine atoms at the 2,3 positions.
2,5-Dibromothiophene: A simpler thiophene derivative with bromine atoms at the 2,5 positions.
Uniqueness: 3,3’-Dibromo-2,2’-bibenzo[b]thiophene is unique due to its extended conjugated system and the specific positioning of bromine atoms, which impart distinct chemical reactivity and potential for diverse applications in materials science and organic synthesis .
Properties
IUPAC Name |
3-bromo-2-(3-bromo-1-benzothiophen-2-yl)-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLUHAYMMMYSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=C(C4=CC=CC=C4S3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methoxyphenyl)methanone](/img/structure/B8231891.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone](/img/structure/B8231895.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methoxyphenyl)methanone](/img/structure/B8231897.png)











